Cas no 692272-20-1 (N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide)

N-(2-Methoxyethyl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a methoxyethyl substituent and a phenoxybenzene core. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules or specialty chemicals. Its sulfonamide moiety offers versatility for further functionalization, while the ether linkage enhances solubility in polar organic solvents. The methoxyethyl group may contribute to improved metabolic stability in biological applications. This product is suitable for research purposes, including medicinal chemistry and material science, where tailored sulfonamide derivatives are required. Careful handling is advised due to the reactive nature of sulfonamide functional groups.
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide structure
692272-20-1 structure
商品名:N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
CAS番号:692272-20-1
MF:C15H17NO4S
メガワット:307.36478304863
CID:6067997
PubChem ID:2139612

N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
    • Benzenesulfonamide, N-(2-methoxyethyl)-4-phenoxy-
    • SR-01000261572-1
    • 692272-20-1
    • AKOS024608653
    • SR-01000261572
    • N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide
    • F1441-0581
    • インチ: 1S/C15H17NO4S/c1-19-12-11-16-21(17,18)15-9-7-14(8-10-15)20-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
    • InChIKey: JRAGVIAVHGDISQ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCOC)(=O)=O)=CC=C(OC2=CC=CC=C2)C=C1

計算された属性

  • せいみつぶんしりょう: 307.08782920g/mol
  • どういたいしつりょう: 307.08782920g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 73Ų

じっけんとくせい

  • 密度みつど: 1.229±0.06 g/cm3(Predicted)
  • ふってん: 439.2±55.0 °C(Predicted)
  • 酸性度係数(pKa): 10.75±0.50(Predicted)

N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1441-0581-10mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1441-0581-5μmol
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1441-0581-15mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1441-0581-4mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1441-0581-1mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1441-0581-5mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1441-0581-2mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1441-0581-10μmol
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1441-0581-2μmol
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1441-0581-3mg
N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide
692272-20-1 90%+
3mg
$63.0 2023-05-17

N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide 関連文献

N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamideに関する追加情報

N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide: A Comprehensive Overview

N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide (CAS No. 692272-20-1) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This sulfonamide derivative is characterized by its unique structural features, which include a phenoxybenzene core and a methoxyethyl substituent. These structural elements contribute to its diverse chemical properties and potential biological activities, making it a subject of extensive research in recent years.

The chemical structure of N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide consists of a benzene ring substituted with a phenoxy group at the para position and a sulfonamide group at the ortho position. The methoxyethyl substituent attached to the sulfonamide group further enhances its solubility and reactivity. This combination of functional groups provides a robust platform for various chemical modifications, enabling researchers to explore its potential in drug discovery and materials development.

Recent studies have highlighted the biological activities of N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential therapeutic applications in inflammatory diseases. Additionally, preliminary clinical trials have indicated that it may have a favorable safety profile, making it a promising candidate for further development.

Beyond its anti-inflammatory properties, N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide has also been investigated for its antitumor activities. In vitro and in vivo studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells. These findings have sparked interest in exploring its potential as an anticancer agent in combination with other therapeutic modalities.

In the realm of materials science, N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide has shown promise as a functional additive in polymer formulations. Its unique chemical structure allows it to enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in high-performance materials such as coatings, adhesives, and composites. Recent research has focused on optimizing the concentration and distribution of this compound within polymer matrices to achieve optimal performance characteristics.

The synthesis of N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenoxybenzenesulfonyl chloride with 2-methoxyethylamine under controlled conditions. This method provides high yields and good purity, making it suitable for large-scale production. Advances in synthetic methodologies have also led to the development of more efficient and environmentally friendly processes, which are crucial for sustainable manufacturing practices.

The physicochemical properties of N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide have been extensively characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure and conformational behavior, which are essential for understanding its biological activities and material properties. For instance, NMR spectroscopy has revealed that the methoxyethyl substituent adopts a conformation that maximizes hydrogen bonding interactions with surrounding molecules, contributing to its enhanced solubility and reactivity.

In conclusion, N-(2-methoxyethyl)-4-phenoxybenzene-1-sulfonamide (CAS No. 692272-20-1) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative materials for various industrial applications.

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